molecular formula C11H8BrClN2 B13246546 5-Bromo-2-(2-chloropyridin-3-yl)-4-methylpyridine

5-Bromo-2-(2-chloropyridin-3-yl)-4-methylpyridine

Cat. No.: B13246546
M. Wt: 283.55 g/mol
InChI Key: QERGPOASXONCMF-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-chloropyridin-3-yl)-4-methylpyridine: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it useful in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-chloropyridin-3-yl)-4-methylpyridine typically involves the bromination and chlorination of pyridine derivatives. One common method includes the following steps:

    Bromination: Pyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.

    Chlorination: The brominated pyridine is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This allows for higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized pyridine derivatives with altered functional groups.

    Reduction Products: Reduced pyridine derivatives with different oxidation states.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of catalysts.

Biology:

    Biological Probes: Used in the development of probes for studying biological systems.

    Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.

Medicine:

    Therapeutic Agents: Potential use in the development of therapeutic agents targeting specific biological pathways.

Industry:

    Material Science: Used in the synthesis of materials with specific properties, such as conductivity or fluorescence.

    Agrochemicals: Acts as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-chloropyridin-3-yl)-4-methylpyridine involves its interaction with molecular targets through its halogen atoms. These interactions can influence the electronic properties of the pyridine ring, making it reactive towards various nucleophiles and electrophiles. The compound can also participate in coordination chemistry, forming complexes with metal ions that can act as catalysts in various reactions.

Comparison with Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 2-Bromo-4-chloropyridine
  • 3-Bromo-2-chloropyridine

Comparison:

  • Uniqueness: The presence of both bromine and chlorine atoms in specific positions on the pyridine ring makes 5-Bromo-2-(2-chloropyridin-3-yl)-4-methylpyridine unique. This unique structure allows for specific reactivity patterns that are not observed in other similar compounds.
  • Reactivity: Compared to other brominated or chlorinated pyridine derivatives, this compound exhibits distinct reactivity due to the combined electronic effects of the bromine and chlorine atoms.

Properties

Molecular Formula

C11H8BrClN2

Molecular Weight

283.55 g/mol

IUPAC Name

5-bromo-2-(2-chloropyridin-3-yl)-4-methylpyridine

InChI

InChI=1S/C11H8BrClN2/c1-7-5-10(15-6-9(7)12)8-3-2-4-14-11(8)13/h2-6H,1H3

InChI Key

QERGPOASXONCMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=C(N=CC=C2)Cl

Origin of Product

United States

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